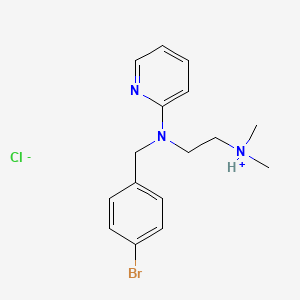
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine is a phenothiazine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a methoxy group and a piperidyl group. The molecular formula of this compound is C19H22N2OS, and it has a molecular weight of 326.45578 g/mol .
Méthodes De Préparation
The synthesis of 2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine involves several steps, typically starting with the phenothiazine core. One common method involves the reaction of phenothiazine with methoxy and piperidyl substituents under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core, leading to the formation of halogenated derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents, forming complex structures with extended
Propriétés
Numéro CAS |
101976-45-8 |
|---|---|
Formule moléculaire |
C19H22N2OS |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-methoxy-10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(13-20)21-16-7-3-4-8-18(16)23-19-10-9-15(22-2)12-17(19)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 |
Clé InChI |
KOKXQKMPRYOMBT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)
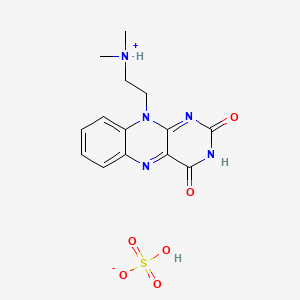
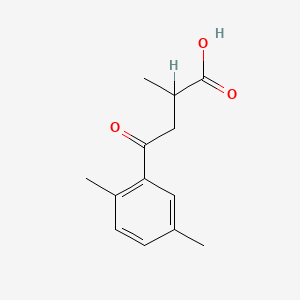
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

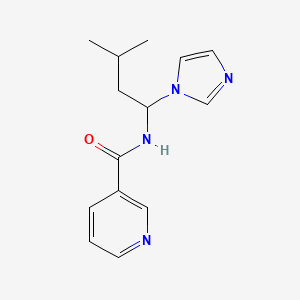

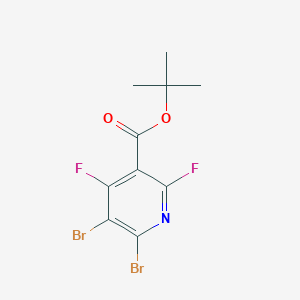
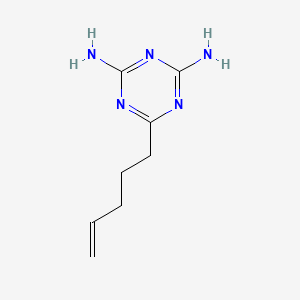
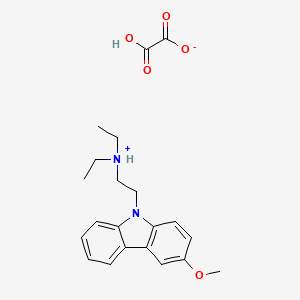
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)
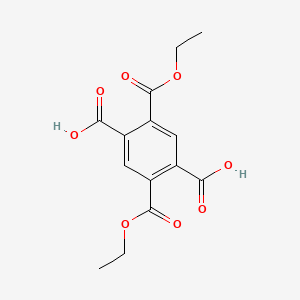
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
